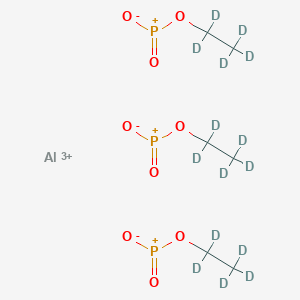

Fosetyl-aluminum-d15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H15AlO9P3+3 |

|---|---|

Molecular Weight |

366.17 g/mol |

IUPAC Name |

aluminum tris(oxido-oxo-(1,1,2,2,2-pentadeuterioethoxy)phosphanium) |

InChI |

InChI=1S/3C2H5O3P.Al/c3*1-2-5-6(3)4;/h3*2H2,1H3;/q;;;+3/i3*1D3,2D2; |

InChI Key |

OIPMQULDKWSNGX-AATSKYQDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])O[P+](=O)[O-].[2H]C([2H])([2H])C([2H])([2H])O[P+](=O)[O-].[2H]C([2H])([2H])C([2H])([2H])O[P+](=O)[O-].[Al+3] |

Canonical SMILES |

CCO[P+](=O)[O-].CCO[P+](=O)[O-].CCO[P+](=O)[O-].[Al+3] |

Origin of Product |

United States |

Foundational & Exploratory

Fosetyl-aluminum-d15: A Technical Guide for Researchers

An in-depth examination of the chemical properties and analytical applications of the deuterated internal standard, Fosetyl-aluminum-d15.

Introduction

This compound is the deuterium-labeled form of Fosetyl-aluminum, a systemic fungicide widely used in agriculture to protect a variety of crops from fungal pathogens, particularly those belonging to the Phytophthora and Pythium genera.[1][2] Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for fosetyl-aluminum in food products. Accurate and sensitive analytical methods are therefore crucial for monitoring these residues and ensuring food safety. This compound serves as an essential internal standard in such analyses, particularly in methods employing mass spectrometry, to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[3]

This technical guide provides a comprehensive overview of this compound, including its chemical structure and properties, and details its application in the quantitative analysis of fosetyl-aluminum residues.

Chemical Structure and Properties

Fosetyl-aluminum is an organophosphorus compound with the aluminum ion complexed to three ethyl phosphonate ligands. In this compound, all fifteen hydrogen atoms on the three ethyl groups are replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to its non-labeled counterpart but has a higher molecular weight, allowing it to be distinguished by mass spectrometry.

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆D₁₅H₃AlO₉P₃ | [4] |

| Molecular Weight | 369.20 g/mol | [5] |

| Exact Mass | 369.0921 Da | [6] |

| Synonyms | Fosetyl-Al-d15, Fosetyl-aluminium D15 | [1][7] |

| Appearance | Off-White Solid | [4] |

| Stability | Hygroscopic | [4] |

| Storage Temperature | -18°C | [6] |

Analytical Applications and Experimental Protocols

This compound is primarily utilized as an internal standard in the analysis of fosetyl-aluminum residues in various matrices, including fruits, vegetables, and environmental samples. The most common analytical technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. A widely adopted sample preparation method for polar pesticides like fosetyl-aluminum is the QuPPe (Quick Polar Pesticides) method.

Detailed Experimental Protocol: Analysis of Fosetyl-aluminum in Food Samples using this compound Internal Standard

This protocol is a generalized procedure based on the principles of the QuPPe method and subsequent LC-MS/MS analysis.

1. Sample Preparation (QuPPe Extraction)

-

Homogenization: A representative portion of the food sample (e.g., 10 g of fruit or vegetable) is homogenized.

-

Extraction: The homogenized sample is placed in a centrifuge tube, and a known amount of this compound internal standard solution is added. 10 mL of acidified methanol (e.g., with 1% formic acid) is added as the extraction solvent.

-

Shaking: The tube is sealed and shaken vigorously for a specified period (e.g., 1 minute) to ensure thorough extraction of the analytes.

-

Centrifugation: The sample is centrifuged at a high speed (e.g., 5000 rpm for 5 minutes) to separate the solid matrix from the liquid extract.

-

Filtration: An aliquot of the supernatant is filtered through a 0.22 µm filter to remove any remaining particulate matter before LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A column suitable for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column, is used.

-

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: A small volume of the filtered extract (e.g., 5-10 µL) is injected into the LC system.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of fosetyl-aluminum and its deuterated internal standard.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both fosetyl-aluminum and this compound.

-

Example MRM transitions for fosetyl-aluminum: m/z 109 → m/z 81

-

Example MRM transitions for this compound: m/z 114 → m/z 81

-

-

Data Analysis: The concentration of fosetyl-aluminum in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of fosetyl-aluminum and a fixed concentration of this compound.

-

Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of fosetyl-aluminum residues in a food sample using this compound as an internal standard.

Caption: Experimental workflow for the analysis of Fosetyl-aluminum.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of fosetyl-aluminum residues in various matrices. Its use as an internal standard in conjunction with sensitive analytical techniques like LC-MS/MS allows for the effective monitoring of this widely used fungicide, thereby contributing to the assurance of food safety and environmental quality. The experimental protocol outlined in this guide provides a robust framework for researchers and analytical chemists working in the field of pesticide residue analysis.

References

- 1. QuPPe Method Now Includes an Approach Using Restek’s Raptor Polar X LC Column for LC-MS/MS Analysis of Polar Pesticides [de.restek.com]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of Fosetyl-Al in food using LC/MS/MS | Tentamus [tentamus.com]

- 4. QuPPe: About the Method [quppe.eu]

- 5. waters.com [waters.com]

- 6. The determination of underivatized chlormequat, fosetyl-aluminium and phosphonic acid residues in maize and soybean by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry Analysis of Fosetyl-Aluminum in Airborne Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Manufacturing of Fosetyl-aluminum-d15

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the synthesis and manufacturing process for Fosetyl-aluminum and its deuterated isotopologue, Fosetyl-aluminum-d15. The document outlines the chemical pathways, experimental protocols, and the critical application of the deuterated standard in quantitative analysis.

Fosetyl-aluminum, with the chemical formula [C₂H₅OP(H)O₂]₃Al, is an organophosphorus systemic fungicide used to control a range of plant diseases on various crops.[1][2][3] Its deuterated form, this compound, serves as an essential internal standard for accurate quantification in complex matrices using mass spectrometry.[4] The use of deuterated internal standards is a vital technique in liquid chromatography-mass spectrometry (LC-MS) to ensure precise and reproducible results by compensating for sample loss, matrix effects, and ionization variability.[5][6]

Manufacturing Process of Fosetyl-aluminum

The commercial production of technical-grade Fosetyl-aluminum is a multi-step process that typically starts with phosphorus trichloride and ethanol.[7][8] The overall synthesis involves three primary stages: esterification, saponification, and a final double decomposition (metathesis) reaction.[7][9] This continuous process is designed for high yield and purity.[10]

Experimental Protocol

Step 1: Esterification The process begins with the reaction of phosphorus trichloride and ethanol to produce a phosphite ester liquid.[7]

-

Procedure: Phosphorus trichloride (99%) and ethanol (90%) are continuously mixed at a controlled rate (e.g., 600 kg/hour each) using a static mixing reactor.[10] The mixture then enters an esterification kettle maintained at 50-60°C under a vacuum of 0.08-0.09 MPa.[10] This reaction yields a phosphite ester mixture, with hydrogen chloride and monochloroethane as byproducts.[7][10]

Step 2: Saponification The resulting phosphite ester liquid is saponified with an inorganic alkali, such as aqueous ammonia, to form an ammonium phosphite solution.[7][8]

-

Procedure: The phosphite ester feed liquid is added continuously to a reactor containing an aqueous ammonia solution (e.g., 10% by mass).[8][10] The reactor is cooled, and the temperature is maintained below 45°C during the addition, which typically takes 3-4 hours.[10]

Step 3: Double Decomposition (Metathesis) The ammonium phosphite solution undergoes a double decomposition reaction with a water-soluble aluminum salt, like aluminum sulfate, to generate the final Fosetyl-aluminum product.[7][8]

-

Procedure: The ammonium phosphite solution and a 40% aluminum sulfate solution are continuously fed into a metathesis reactor.[7][10] The reaction is conducted at a temperature of 80-85°C, leading to the immediate precipitation of Fosetyl-aluminum slurry.[10]

Step 4: Isolation and Drying The final product is isolated from the slurry and dried.

-

Procedure: The Fosetyl-aluminum slurry is continuously filtered using a vacuum horizontal belt filter.[10] The collected solid is washed with water and then dried in a spin flash dryer to yield the final technical-grade product.[10]

Process Data

The continuous manufacturing process is optimized for high efficiency and product quality.

| Parameter | Value | Source(s) |

| Starting Materials | Phosphorus trichloride, Ethanol, Aqueous Ammonia, Aluminum Sulfate | [7][8] |

| Esterification Temp. | 50-60 °C | [10] |

| Saponification Temp. | < 45 °C | [10] |

| Metathesis Temp. | 80-85 °C | [10] |

| Final Product Purity | ≥ 98% | [7][8] |

| Overall Yield | ≥ 95% (based on phosphorus trichloride) | [7][8] |

Manufacturing Workflow Diagram

Proposed Synthesis of this compound

The synthesis of this compound is not explicitly detailed in publicly available literature. However, based on the established manufacturing process of the non-deuterated compound and standard isotopic labeling methodologies, a reliable synthetic route can be proposed. The core of this synthesis is the replacement of the hydrogen atoms on the three ethyl groups with deuterium.

Key Synthetic Modification

To achieve full deuteration of the ethyl groups, the starting material, ethanol (CH₃CH₂OH), must be replaced with its deuterated counterpart, Ethanol-d6 (CD₃CD₂OH) . This ensures that each of the three ethyl phosphite ligands incorporated into the final molecule contains five deuterium atoms, leading to the desired this compound isotopologue. The subsequent reaction steps—saponification, metathesis, and purification—would proceed as described for the non-deuterated synthesis.

Proposed Experimental Protocol

Step 1: Deuterated Esterification

-

Reactants: Phosphorus trichloride and Ethanol-d6 (CD₃CD₂OH).

-

Procedure: Following the protocol in section 1.1, continuously mix phosphorus trichloride with Ethanol-d6. The reaction conditions (50-60°C, vacuum) are expected to be identical. This step yields the deuterated phosphite ester intermediate.

Step 2 & 3: Saponification and Metathesis

-

Procedure: The deuterated phosphite ester is then saponified with aqueous ammonia and subsequently reacted with an aluminum salt solution under the same conditions as the non-deuterated process to yield this compound slurry.

Step 4: Isolation and Drying

-

Procedure: The final deuterated product is isolated via filtration, washed, and dried to yield pure this compound.

Product Specifications

| Property | Fosetyl-aluminum | This compound | Source(s) |

| Molecular Formula | C₆H₁₈AlO₉P₃ | C₆D₁₅H₃AlO₉P₃ | [1][11] |

| Molar Mass | 354.10 g/mol | ~369.19 g/mol | [1][11] |

| IUPAC Name | aluminum tris(ethyl phosphonate) | aluminum tris(oxido-oxo-(1,1,2,2,2-pentadeuterioethoxy)phosphanium) | [11][12] |

Application as an Internal Standard in LC-MS/MS Analysis

This compound is primarily used as an internal standard for the quantitative analysis of Fosetyl-aluminum in various samples.[4] Because the deuterated standard is chemically identical to the analyte, it co-elutes during liquid chromatography and experiences similar ionization effects in the mass spectrometer.[5] Its different mass, however, allows it to be distinguished from the non-deuterated analyte.

Analytical Workflow

The use of this compound improves analytical accuracy by correcting for variations at multiple stages of the analysis.

References

- 1. Fosetyl-Al - Wikipedia [en.wikipedia.org]

- 2. Fosetyl-aluminium | 39148-24-8 | FF151447 | Biosynth [biosynth.com]

- 3. Fosetyl aluminium and phosphonic acid - Phytocontrol [phytocontrol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 7. CN102766157A - Method for producing technical-grade fosetyl-aluminum - Google Patents [patents.google.com]

- 8. CN102766157B - A kind of method of producing technical-grade fosetyl-aluminum - Google Patents [patents.google.com]

- 9. Fosetyl-aluminium (Ref: RP 32545) [sitem.herts.ac.uk]

- 10. Method for producing technical-grade fosetyl-aluminum - Eureka | Patsnap [eureka.patsnap.com]

- 11. This compound | C6H15AlO9P3+3 | CID 91971574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Fosetyl aluminum - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Degradation Pathways of Fosetyl-Aluminum-d15

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of fosetyl-aluminum, with a focus on its deuterated isotopologue, fosetyl-aluminum-d15. While specific stability data for the deuterated form is not extensively available in public literature, the information presented for fosetyl-aluminum is considered directly applicable due to the isotopic similarity. This compound is primarily utilized as an internal standard in analytical methodologies for the quantification of fosetyl-aluminum and its principal metabolite, phosphonic acid.

Stability of Fosetyl-Aluminum

Fosetyl-aluminum is a systemic fungicide that exhibits varying stability depending on environmental conditions. It is known to be stable under normal storage conditions but degrades under hydrolytic, photolytic, and thermal stress.

Quantitative Stability Data

The following table summarizes the available quantitative data on the stability of fosetyl-aluminum under different environmental conditions.

| Stability Parameter | Matrix/Condition | Half-life (DT50) / Decomposition Temperature | Reference(s) |

| Hydrolysis | pH 3 | 5 days | [1] |

| pH 5 (25 °C) | 5.7 days | [1] | |

| pH 13 | 13.4 days | [1] | |

| Photolysis | Daylight | 23 hours | [1] |

| Thermal Degradation | Not Applicable | Decomposes above 276 °C | [1] |

| Soil Metabolism | Aerobic, laboratory (20 °C) | 0.1 days (worst-case from laboratory studies) | [2] |

Degradation Pathways

The primary degradation pathway of fosetyl-aluminum in various environmental compartments involves the hydrolysis of the ethyl phosphonate ester linkages to form phosphonic acid (also referred to as phosphorous acid) and ethanol. The aluminum ion dissociates in aqueous environments.[2] Phosphonic acid is the main and toxicologically significant metabolite. Further degradation can lead to the formation of carbon dioxide and phosphate.

Abiotic Degradation

Hydrolysis: Fosetyl-aluminum readily hydrolyzes, especially under acidic and alkaline conditions, to yield phosphonic acid and ethanol.[1] This is a key degradation pathway in aqueous environments.

Photolysis: In the presence of light, fosetyl-aluminum degrades with a half-life of approximately 23 hours.[1]

Thermal Degradation: The compound is relatively stable to heat under normal conditions but will decompose at temperatures above 276 °C.[1]

Biotic Degradation

Soil Metabolism: In soil, fosetyl-aluminum is rapidly degraded by microbial action. The primary metabolite is phosphonic acid.[2] The half-life in soil is very short, often less than a day.[2]

Plant Metabolism: Following absorption by plants, either through leaves or roots, fosetyl-aluminum is quickly metabolized to phosphonic acid.[3][4][5] Phosphonic acid is the biologically active compound that provides fungicidal activity.[5] The parent compound, fosetyl-aluminum, is typically present in much lower concentrations than phosphonic acid in plant tissues.[6]

The overall degradation pathway is visualized in the following diagram:

Experimental Protocols

Detailed experimental protocols for the stability and degradation studies of fosetyl-aluminum are often found in regulatory submission documents and are not always fully available in the public domain. However, these studies generally follow standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). The following sections outline the typical methodologies employed.

Hydrolysis Study (based on OECD Guideline 111)

Objective: To determine the rate of hydrolysis of fosetyl-aluminum as a function of pH.

Methodology:

-

Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Application: Add a known concentration of radiolabeled or non-labeled fosetyl-aluminum to the test solutions. The use of this compound as an internal standard during analysis is common.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25 °C or 50 °C).

-

Sampling: Collect samples at various time intervals.

-

Analysis: Analyze the samples for the concentration of the parent compound and major degradation products (i.e., phosphonic acid) using a suitable analytical method, typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Determine the rate of hydrolysis and the half-life (DT50) at each pH.

Photolysis Study

Objective: To determine the rate and pathway of photodegradation of fosetyl-aluminum in an aqueous solution.

Methodology:

-

Test Solutions: Prepare a sterile aqueous solution of fosetyl-aluminum.

-

Irradiation: Irradiate the test solution with a light source that simulates natural sunlight (e.g., a xenon arc lamp).

-

Dark Control: Maintain a parallel set of samples in the dark to account for non-photolytic degradation.

-

Sampling and Analysis: Collect and analyze samples at various time intervals as described for the hydrolysis study.

-

Data Analysis: Calculate the photodegradation rate and half-life.

Soil Metabolism Study (based on OECD Guideline 307)

Objective: To determine the rate and route of degradation of fosetyl-aluminum in soil under aerobic and/or anaerobic conditions.

Methodology:

-

Soil Selection: Use a well-characterized soil type.

-

Test Substance Application: Treat the soil with a known concentration of radiolabeled fosetyl-aluminum.

-

Incubation: Incubate the treated soil in the dark at a controlled temperature and moisture content. For aerobic studies, ensure adequate air supply. For anaerobic studies, establish and maintain anaerobic conditions.

-

Sampling: Collect soil samples at various time intervals.

-

Extraction and Analysis: Extract the soil samples with appropriate solvents and analyze the extracts for the parent compound and metabolites using LC-MS/MS. Analyze for volatile metabolites (e.g., CO2) by trapping the headspace gas.

-

Data Analysis: Determine the degradation rate, half-life, and identify the major degradation products.

The following diagram illustrates a general workflow for a soil metabolism study.

Analytical Method for Fosetyl-Aluminum and Phosphonic Acid

The current standard for the analysis of fosetyl-aluminum and its metabolite phosphonic acid is the Quick Polar Pesticides (QuPPe) method followed by LC-MS/MS analysis.[7]

Sample Preparation (QuPPe Method):

-

Extraction: Homogenize the sample (e.g., soil, plant material) and extract with acidified methanol.

-

Centrifugation: Centrifuge the extract to separate the solid and liquid phases.

-

Dilution: Dilute an aliquot of the supernatant with a suitable solvent.

-

Internal Standard: Add a known amount of a labeled internal standard, such as this compound, before extraction or analysis to ensure accurate quantification.

LC-MS/MS Analysis:

-

Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode column for the separation of these polar compounds.

-

Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer.

-

Detection: Use a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor for specific precursor-to-product ion transitions for both fosetyl-aluminum and phosphonic acid.

Conclusion

Fosetyl-aluminum is a relatively unstable compound that rapidly degrades in the environment through hydrolysis and metabolism to its primary and active metabolite, phosphonic acid. The stability of its deuterated isotopologue, this compound, is expected to be very similar. Understanding these degradation pathways and the methodologies to study them is crucial for environmental risk assessment and for the development of robust analytical methods for residue monitoring. The use of standardized protocols, such as those from the OECD, and advanced analytical techniques like LC-MS/MS are essential for obtaining reliable data in this field.

References

- 1. Fosetyl aluminum - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bayer.com [bayer.com]

- 3. researchgate.net [researchgate.net]

- 4. fs.usda.gov [fs.usda.gov]

- 5. avocadosource.com [avocadosource.com]

- 6. Single- and Multiple-Laboratory Validation of LC-MS/MS Method for Simultaneous Determination of Fosetyl-Al and Phosphonic Acid in Cereal Grains and Analysis of Rice, Wheat, and Barley - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurl-pesticides.eu [eurl-pesticides.eu]

An In-Depth Technical Guide to the Systemic Fungicide Fosetyl-Aluminum: A Dual-Action Mechanism for Plant Protection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosetyl-aluminum is a widely utilized systemic fungicide renowned for its efficacy against a range of plant pathogens, particularly Oomycetes such as Phytophthora and Pythium species.[1][2] Belonging to the phosphonate chemical class, its unique mode of action distinguishes it from many other fungicides.[1] This technical guide provides a comprehensive overview of the intricate mechanisms through which fosetyl-aluminum exerts its protective effects, delving into its direct action on pathogens and its indirect role in stimulating the plant's innate defense systems. This document summarizes key quantitative data, details experimental protocols from seminal studies, and provides visual representations of the critical pathways and workflows involved.

Physicochemical Properties and Systemic Translocation

Fosetyl-aluminum is the aluminum salt of mono-ethyl phosphonate.[3] A key characteristic of fosetyl-aluminum is its ambimobile systemic nature, meaning it is readily absorbed by the plant's leaves, roots, and stems and translocated throughout the plant via both the xylem (acropetal movement) and the phloem (basipetal movement).[3][4][5] This true systemic activity ensures the protection of both existing and newly developing plant tissues, providing long-lasting and broad-spectrum disease control.[1][2]

Following application, fosetyl-aluminum is rapidly absorbed and breaks down within the plant to its primary active metabolite, phosphorous acid (also known as phosphonic acid or phosphite), and ethanol.[3][6] It is primarily the phosphonate anion that is responsible for the fungicidal and plant defense-inducing activities.[5]

Dual Mechanism of Action

The efficacy of fosetyl-aluminum stems from a dual mechanism of action: a direct inhibitory effect on the pathogen and an indirect stimulation of the host plant's natural defense responses.[6][7]

Direct Action on the Pathogen

Phosphorous acid, the breakdown product of fosetyl-aluminum, directly inhibits the growth and development of susceptible Oomycete pathogens.[8][9] While early in vitro studies reported low activity of fosetyl-aluminum itself, subsequent research demonstrated that in low-phosphate media, both fosetyl-aluminum and, more significantly, phosphorous acid are highly inhibitory to the mycelial growth of several Phytophthora species.[8][9] The mechanism of this direct action is believed to involve the competition of phosphonate with phosphate in the pathogen's metabolism, potentially disrupting key enzymatic processes and inhibiting spore germination and mycelial development.[10]

Table 1: In Vitro Efficacy (EC50 values) of Fosetyl-Aluminum and Phosphorous Acid against Phytophthora Species

| Pathogen | Compound | EC50 (µg/mL) | Culture Medium Conditions | Reference |

| Phytophthora cinnamomi | Fosetyl-Al | 54 | Low phosphate | [8][9] |

| Phytophthora cinnamomi | Phosphorous Acid | 4 | Low phosphate | [8][9] |

| Phytophthora capsici | Fosetyl-Al | 44.5 - 53.7 | Low phosphate | [9] |

| Phytophthora capsici | Phosphorous Acid | 2.5 - 5.4 | Low phosphate | [9] |

| Phytophthora citricola | Fosetyl-Al | 26 (in vivo) | - | [8] |

| Phytophthora citricola | Phosphorous Acid | 8 (in vivo) | - | [8] |

Indirect Action: Stimulation of Plant Defense Responses

A significant component of fosetyl-aluminum's efficacy lies in its ability to prime and enhance the plant's own defense mechanisms, a phenomenon known as systemic acquired resistance (SAR).[7][11] Treatment with fosetyl-aluminum leads to the induction of a cascade of defense responses, including the production of phytoalexins, the reinforcement of cell walls, and the expression of pathogenesis-related (PR) proteins.[11]

This indirect action is triggered by the recognition of phosphonate as a signal molecule, which initiates signaling pathways involving key plant hormones such as salicylic acid (SA), jasmonic acid (JA), and ethylene (ET).[12][13][14]

2.2.1. Phytoalexin Accumulation

One of the well-documented responses to fosetyl-aluminum treatment is the accumulation of phytoalexins, which are low molecular weight antimicrobial compounds produced by plants in response to pathogen attack. For instance, in citrus, fosetyl-aluminum treatment has been shown to induce the accumulation of the phytoalexin scoparone in response to Phytophthora citrophthora infection.[11]

2.2.2. Plant Defense Signaling Pathways

The induction of plant defenses by fosetyl-aluminum is a complex process involving the interplay of multiple signaling pathways. The phosphonate molecule is thought to act as an elicitor, triggering a signal transduction cascade that leads to the activation of defense genes.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to evaluate the efficacy and mechanism of action of fosetyl-aluminum.

In Vitro Fungicide Efficacy Testing

Objective: To determine the direct inhibitory effect of fosetyl-aluminum and phosphorous acid on the mycelial growth of Phytophthora species.

Protocol (adapted from Fenn & Coffey, 1984): [8][9]

-

Media Preparation: A low-phosphate, defined medium (e.g., Ribeiro's synthetic medium) is prepared. The pH is adjusted to 6.2. The medium is amended with a range of concentrations of filter-sterilized fosetyl-aluminum or phosphorous acid. A control medium without any test compound is also prepared.

-

Inoculation: Agar plugs (5 mm diameter) taken from the actively growing margin of a Phytophthora culture are placed, mycelium-side down, in the center of the prepared agar plates.

-

Incubation: Plates are incubated in the dark at a temperature optimal for the specific Phytophthora species (e.g., 24°C for P. cinnamomi).

-

Data Collection: The radial growth of the mycelial colony is measured at regular intervals (e.g., daily) until the colony in the control plates reaches the edge of the plate.

-

Data Analysis: The percentage of growth inhibition for each concentration is calculated relative to the growth in the control plates. The EC50 value (the concentration that inhibits growth by 50%) is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.

In Vivo Fungicide Efficacy Testing

Objective: To evaluate the protective and curative efficacy of fosetyl-aluminum against Phytophthora infection in whole plants.

Protocol (adapted from Fenn & Coffey, 1984): [8][9]

-

Plant Material: Uniform, healthy seedlings of a susceptible host plant (e.g., Persea indica for Phytophthora cinnamomi root rot) are used.

-

Fungicide Application: Fosetyl-aluminum is applied as a foliar spray or a soil drench at specified concentrations and time points relative to inoculation (e.g., before or after pathogen challenge).

-

Inoculation: Plants are inoculated with the target pathogen. For root rot studies, this may involve transplanting seedlings into infested soil or drenching the soil with a zoospore suspension.

-

Incubation: Plants are maintained in a greenhouse or growth chamber under conditions conducive to disease development.

-

Disease Assessment: Disease severity is assessed at regular intervals. This can include visual ratings of disease symptoms (e.g., root rot severity, lesion size), as well as measurements of plant growth parameters (e.g., plant height, shoot and root dry weight).

-

Data Analysis: The efficacy of the fungicide treatment is determined by comparing the disease severity and plant growth in treated plants to that in untreated, inoculated control plants.

Table 2: In Vivo Efficacy of Fosetyl-Aluminum against Phytophthora Diseases

| Host Plant | Pathogen | Application Method | Fosetyl-Al Rate | Disease Reduction (%) | Reference |

| Persea indica | Phytophthora cinnamomi | Foliar Spray | 1.5 g a.i./L | Equivalent to non-infested control | [8] |

| Persea indica | Phytophthora cinnamomi | Soil Drench | 1.5 g a.i./L | Equivalent to non-infested control | [8] |

| Tomato | Phytophthora parasitica | Foliar Spray (multiple) | 12 g a.i./L | Significant reduction in root rot | [4] |

| Strawberry | Phytophthora cactorum | Foliar Spray | 2.24 - 4.48 kg/ha | 88 - 96% control of leather rot | [15] |

Quantification of Phytoalexins

Objective: To measure the accumulation of phytoalexins in plant tissue following treatment with fosetyl-aluminum and/or pathogen inoculation.

Protocol (General approach for scoparone in citrus, adapted from Afek and Sztejnberg, 1989): [11]

-

Sample Preparation: Plant tissue (e.g., flavedo of citrus fruit) is harvested at various time points after treatment. The tissue is homogenized in a suitable solvent (e.g., methanol or ethanol).

-

Extraction: The homogenate is centrifuged, and the supernatant containing the phytoalexins is collected. The extraction may be repeated to ensure complete recovery.

-

Purification (optional): The crude extract may be purified using techniques such as solid-phase extraction (SPE) or liquid-liquid partitioning to remove interfering compounds.

-

Quantification: The concentration of the specific phytoalexin is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or fluorescence detector, or Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and specificity.

-

Data Analysis: A standard curve is generated using a pure standard of the phytoalexin to be quantified. The concentration of the phytoalexin in the plant samples is then calculated based on this standard curve.

Conclusion

Fosetyl-aluminum stands out as a systemic fungicide with a sophisticated, dual mechanism of action. Its ability to directly inhibit pathogen growth, coupled with its capacity to induce the plant's own defense machinery, provides robust and durable protection against a range of devastating plant diseases. For researchers and professionals in drug development, a thorough understanding of this dual action is crucial for optimizing its use in integrated pest management strategies and for the development of novel plant protection compounds that can harness the power of the plant's innate immunity. Further research into the precise molecular interactions within the plant defense signaling network triggered by phosphonates will undoubtedly pave the way for even more effective and sustainable approaches to crop protection.

References

- 1. gladstone.org [gladstone.org]

- 2. api.fspublishers.org [api.fspublishers.org]

- 3. Fosetyl aluminum - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apsnet.org [apsnet.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phospholipases in action during plant defense signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fs.usda.gov [fs.usda.gov]

- 9. fs.usda.gov [fs.usda.gov]

- 10. Fosetyl-aluminium (Ref: RP 32545) [sitem.herts.ac.uk]

- 11. High Levels of Insensitivity to Phosphonate Fungicides in Pseudoperonospora humuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Signaling Crosstalk between Salicylic Acid and Ethylene/Jasmonate in Plant Defense: Do We Understand What They Are Whispering? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 14. researchgate.net [researchgate.net]

- 15. Efficacy of Metalaxyl, Fosetyl-Aluminum, and Straw Mulch for Control of Strawberry Leather Rot Caused by Phytophthora cactorum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Degradation of Fosetyl-Aluminum to Phosphonic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosetyl-aluminum (Fosetyl-Al) is a systemic fungicide widely employed in agriculture to protect a variety of crops from diseases caused by Oomycetes. Its efficacy, however, is not primarily due to the parent compound itself, but rather its rapid degradation within the plant to phosphonic acid (also known as phosphorous acid) and ethanol[1][2]. Phosphonic acid is the primary active metabolite that provides fungicidal activity and elicits plant defense responses[3]. This technical guide provides an in-depth overview of the degradation of fosetyl-aluminum in plants, presenting quantitative data, detailed experimental protocols for analysis, and a visualization of the underlying biological pathways.

Degradation Pathway and Kinetics

Once absorbed by the plant, typically through the leaves or roots, fosetyl-aluminum undergoes a swift hydrolysis process. The aluminum tris(ethyl phosphonate) molecule dissociates, and the ethyl phosphonate moieties are hydrolyzed to produce phosphonic acid and ethanol. The ethanol is further metabolized by the plant and can be incorporated into natural plant constituents[4].

The conversion of fosetyl-Al to phosphonic acid is notably rapid. Studies have shown that within days of application, the majority of the parent compound is converted to its active metabolite. For instance, in tomato plants, fosetyl-Al is taken up by the roots and distributed throughout the plant within 1-3 hours, with only trace levels of the parent compound remaining in the aerial parts after three days[4]. In rocket lettuce, a fast degradation of the ethyl-phosphonate intermediate has been observed, with a 79.7% reduction 7 days after treatment and 96.4% after 10 days. Concurrently, the concentration of phosphonic acid initially increases and then begins to decline[5].

Quantitative Degradation Data

The following table summarizes the degradation of the ethyl-phosphonate intermediate of Fosetyl-Al and the corresponding formation and subsequent decline of phosphonic acid in rocket lettuce following a single application of fosetyl-aluminum.

| Time After Treatment | Ethyl-Phosphonate Degradation (%) | Foliar Phosphonic Acid (mg/kg) |

| 1 Day | - | 1.2 |

| 7 Days | 79.7% | 1.6 |

| 10 Days | 96.4% | 1.0 |

Data adapted from a study on rocket lettuce. The initial concentration of phosphonic acid at day 1 is set as a baseline for observing the subsequent changes.[5]

Experimental Protocols for Analysis

The accurate quantification of fosetyl-aluminum and phosphonic acid residues in plant matrices is crucial for regulatory compliance and research purposes. The most common and robust analytical approach involves sample extraction using the QuPPe (Quick Polar Pesticides) method followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Detailed Methodology: QuPPe Extraction and LC-MS/MS Analysis

This protocol provides a generalized yet detailed procedure for the simultaneous determination of fosetyl-Al and phosphonic acid in cereal grains, adaptable for other plant matrices.

1. Sample Preparation and Extraction (QuPPe Method)

-

Homogenization: Weigh 20.0 g of the homogenized plant sample into a 125 ml polypropylene flask[4]. For dry samples like cereals, they should be milled first.

-

Extraction Solvent Addition: Add 80 ml of a water/acetonitrile mixture (50/50, v/v)[4]. Alternatively, for the standard QuPPe method, 10 mL of acidified methanol (containing 1% formic acid) is used[6].

-

Extraction: Shake the mixture vigorously for a set period (e.g., 10 minutes) to ensure thorough extraction of the analytes from the plant matrix[6].

-

Centrifugation: Centrifuge the sample to separate the solid plant material from the liquid extract. To enhance the separation of lipids and other matrix components, the sample can be frozen before centrifugation[6].

-

Filtration: Filter the supernatant through a syringe filter (e.g., 0.2 µm) into a vial for LC-MS/MS analysis[7].

2. LC-MS/MS Analysis

-

Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer is used for analysis[1][7].

-

Chromatographic Separation:

-

Column: A column suitable for polar analytes, such as a Hypercarb column or an Anionic Polar Pesticides (APP) column, is recommended[6]. A metal-free Octa Decyl Silyl (ODS) column can also be used[7].

-

Mobile Phase: A common mobile phase composition is a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B)[6].

-

Flow Rate: A typical flow rate is around 0.2 - 0.4 mL/min[7].

-

Injection Volume: 5 µL of the final extract is injected[7].

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization in negative ion mode (ESI-) is used[7].

-

MRM Transitions: Multiple Reaction Monitoring (MRM) is employed for quantification. Key transitions are:

-

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a calibration curve prepared with known concentrations of fosetyl-Al and phosphonic acid standards[7].

Limits of Quantification (LOQs)

The sensitivity of the analytical method is critical. Modern LC-MS/MS methods can achieve low limits of quantification for both fosetyl-Al and phosphonic acid in various food matrices.

| Analyte | Matrix | LOQ (mg/kg) | Analytical Method |

| Fosetyl-Al | Cereals | 0.01 | LC-MS/MS |

| Phosphonic Acid | Cereals | 0.05 | LC-MS/MS |

| Fosetyl-Al | High Water Content Commodities | 0.01 | LC-MS/MS |

| Phosphonic Acid | High Water Content Commodities | 0.01 | LC-MS/MS |

| Fosetyl-Al | High Acid Content Commodities | 0.1 | LC-MS/MS |

| Phosphonic Acid | High Acid Content Commodities | 0.1 | LC-MS/MS |

Data compiled from multiple sources detailing validated analytical methods.[8]

Mandatory Visualizations

Degradation Pathway of Fosetyl-Aluminum

Experimental Workflow for Residue Analysis

Phosphonate-Induced Plant Defense Signaling Pathway

Conclusion

The degradation of fosetyl-aluminum to phosphonic acid is a rapid and essential process for its fungicidal activity in plants. Understanding the kinetics of this conversion and the subsequent induction of plant defense mechanisms is vital for optimizing its use in agriculture and for ensuring regulatory compliance. The analytical methods outlined in this guide, particularly the QuPPe extraction coupled with LC-MS/MS, provide a robust framework for the accurate quantification of these compounds in plant tissues. The visualization of the degradation and signaling pathways offers a clear conceptual model for researchers and professionals in the field. Further research into the specific receptors for phosphonate and the fine-tuning of the plant's defense response will continue to enhance our understanding and application of this important agricultural tool.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Plant Early Signaling in Response to Herbivory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. extension.psu.edu [extension.psu.edu]

- 4. fao.org [fao.org]

- 5. Role of early signalling events in plant-insect interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurl-pesticides.eu [eurl-pesticides.eu]

- 7. researchgate.net [researchgate.net]

- 8. Modification of the existing maximum residue level for fosetyl/phosphonic acid for potatoes and wheat - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Labeling and Purity of Fosetyl-aluminum-d15: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling and purity assessment of Fosetyl-aluminum-d15. It is intended to serve as a valuable resource for researchers and scientists utilizing this stable isotope-labeled standard in analytical and metabolic studies. This document details the probable synthetic pathways, experimental protocols for purity and isotopic enrichment determination, and presents quantitative data in a structured format.

Introduction to this compound

Fosetyl-aluminum is a systemic fungicide widely used in agriculture. Its deuterated isotopologue, this compound, serves as an essential internal standard for quantitative analysis by mass spectrometry-based methods. The incorporation of fifteen deuterium atoms provides a significant mass shift, enabling precise and accurate quantification in complex matrices by mitigating matrix effects.

Chemical Structure:

-

Fosetyl-aluminum: Aluminum tris(O-ethyl phosphonate)

-

This compound: Aluminum tris(O-ethyl-d5 phosphonate)

The deuterium atoms in this compound are located on the ethyl groups of the three O-ethyl phosphonate ligands.

Isotopic Labeling of this compound

While specific proprietary synthesis protocols are not publicly disclosed, a plausible and chemically sound pathway for the synthesis of this compound can be inferred from the known synthesis of Fosetyl-aluminum and the availability of deuterated starting materials. The key to the synthesis is the use of deuterated ethanol (ethanol-d5, C2D5OH).

The likely synthetic route involves a multi-step process:

-

Synthesis of Diethyl-d10 Phosphite: This intermediate is synthesized by the reaction of phosphorus trichloride (PCl3) with deuterated ethanol (ethanol-d5). This reaction is typically carried out under controlled temperature conditions.[1][2][3][4][5]

-

Hydrolysis to Monoethyl-d5 Phosphite: The resulting diethyl-d10 phosphite is then hydrolyzed to yield monoethyl-d5 phosphite.

-

Formation of this compound: The monoethyl-d5 phosphite intermediate is subsequently reacted with an aluminum salt, such as aluminum sulfate or aluminum hydroxide, in an aqueous solution to form the final product, this compound.[6]

Purity and Isotopic Enrichment Analysis

The quality of a stable isotope-labeled internal standard is defined by its chemical purity and isotopic enrichment. Several analytical techniques are employed to determine these critical parameters.

Chemical Purity Assessment

Chemical purity ensures that the analytical standard is free from contaminants that could interfere with quantification.

Table 1: Quantitative Data on Chemical Purity of this compound

| Parameter | Typical Specification | Analytical Method |

| Chemical Purity | ≥95% | qNMR, LC-MS/MS |

| Water Content | <1% | Karl Fischer Titration |

| Relevant Impurities | Not detected or <0.1% | LC-MS/MS, HPLC-UV |

Note: Data is compiled from typical specifications found in literature and supplier documentation.[7]

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the same compound.[8][9][10]

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into an NMR tube.

-

Accurately weigh a certified internal standard (e.g., maleic anhydride) and add it to the same NMR tube.

-

Add a known volume of a suitable deuterated solvent (e.g., D2O) to dissolve both the sample and the internal standard completely.

-

-

NMR Data Acquisition:

-

Acquire a proton (¹H) NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete magnetization recovery.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Integrate a well-resolved signal from the analyte (this compound) and a signal from the internal standard.

-

Calculate the purity of the analyte using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P_IS = Purity of the internal standard

-

Isotopic Enrichment Analysis

Isotopic enrichment determines the percentage of the labeled compound that contains the desired number of deuterium atoms.

Table 2: Isotopic Enrichment Data for this compound

| Isotopic Species | Expected Abundance (%) | Analytical Method |

| d15 | >98% | HR-MS |

| d14 | <2% | HR-MS |

| d13 | <0.5% | HR-MS |

| d0-d12 | Not Detected | HR-MS |

Note: This table represents typical expected values for a high-quality standard.

High-resolution mass spectrometry is the method of choice for determining the isotopic distribution of a labeled compound.[11][12][13][14]

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water).

-

-

Mass Spectrometry Analysis:

-

Infuse the sample solution directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Acquire the mass spectrum in full scan mode with high resolution (>10,000 FWHM).

-

Identify the molecular ion cluster of this compound.

-

-

Data Analysis:

-

Determine the accurate mass and relative abundance of each peak in the isotopic cluster (M, M+1, M+2, etc.).

-

Calculate the isotopic distribution by normalizing the intensity of each isotopic peak to the sum of all intensities in the cluster.

-

Compare the experimentally determined isotopic distribution with the theoretical distribution for a given isotopic enrichment to determine the percentage of each isotopologue (d15, d14, etc.).

-

Experimental Workflows

The following diagrams illustrate the workflows for the synthesis and analysis of this compound.

Conclusion

The quality and characterization of stable isotope-labeled standards are paramount for their effective use in quantitative analytical studies. This guide has outlined the probable synthetic pathway for this compound and provided detailed experimental protocols for the determination of its chemical purity and isotopic enrichment. By adhering to these rigorous analytical procedures, researchers can ensure the accuracy and reliability of their experimental results.

References

- 1. Diethylphosphite - Wikipedia [en.wikipedia.org]

- 2. vinuthana.com [vinuthana.com]

- 3. Phosphorus trichloride - Wikipedia [en.wikipedia.org]

- 4. Reaction of Ethanol (CH3CH2OH) with Phosphorus Trichloride (PCl3) | Filo [askfilo.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. Fosetyl-aluminium (Ref: RP 32545) [sitem.herts.ac.uk]

- 7. Monitoring and Exposure Assessment of Fosetyl Aluminium and Other Highly Polar Pesticide Residues in Sweet Cherry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. emerypharma.com [emerypharma.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Isotopologue Distributions of Peptide Product Ions by Tandem Mass Spectrometry: Quantitation of Low Levels of Deuterium Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. real.mtak.hu [real.mtak.hu]

The Role of Fosetyl-aluminum-d15 as an Internal Standard in High-Sensitivity Pesticide Analysis

An In-depth Technical Guide for Researchers and Analytical Scientists

The accurate quantification of pesticide residues in complex matrices such as food and environmental samples is a critical task for ensuring consumer safety and regulatory compliance. Fosetyl-aluminum, a widely used organophosphate fungicide, and its primary metabolite, phosphonic acid, present significant analytical challenges due to their high polarity and susceptibility to matrix effects in modern analytical techniques. The use of an isotopically labeled internal standard, specifically Fosetyl-aluminum-d15, has emerged as a robust solution to mitigate these challenges, ensuring data accuracy and reliability in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.

Fosetyl-aluminum is applied to a variety of crops to control diseases caused by oomycetes.[1][2] Following application, it rapidly degrades to fosetyl and further to phosphonic acid.[3][4] Consequently, regulatory bodies often define the residue of Fosetyl-aluminum as the sum of fosetyl and phosphonic acid, expressed as fosetyl.[3][4] The high polarity of these compounds makes their extraction and chromatographic retention challenging, often requiring specialized analytical approaches like the "QuPPe" (Quick Polar Pesticides) method.[3]

The Principle of Isotopic Dilution

The core advantage of using this compound lies in the principle of isotopic dilution. This stable isotope-labeled (SIL) internal standard is chemically identical to the target analyte, Fosetyl-aluminum, but has a different mass due to the replacement of 15 hydrogen atoms with deuterium.[5] When introduced into a sample at a known concentration early in the analytical workflow, it co-behaves with the native analyte throughout extraction, cleanup, and chromatographic separation. Any loss of analyte during sample preparation or signal suppression/enhancement in the mass spectrometer (matrix effects) will affect both the analyte and the internal standard proportionally.[6] By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as the ratio remains constant irrespective of these variations.

Experimental Protocols and Methodologies

The successful implementation of this compound as an internal standard requires a well-defined and validated analytical method. While specific parameters may vary depending on the matrix and instrumentation, the following sections outline a typical experimental workflow for the analysis of Fosetyl-aluminum and phosphonic acid residues.

Sample Preparation

A common and effective extraction method for polar pesticides like Fosetyl-aluminum is the QuPPe method.[3] The general steps are as follows:

-

Homogenization: A representative portion of the sample (e.g., 10 g of a fruit or vegetable) is homogenized.

-

Spiking with Internal Standard: A known amount of this compound solution is added to the homogenized sample. This is a critical step to ensure that the internal standard is subjected to the same experimental conditions as the analyte.

-

Extraction: The sample is extracted with an appropriate solvent, typically methanol or a mixture of methanol and water. Acidification with formic acid is often employed to improve extraction efficiency.

-

Centrifugation: The mixture is centrifuged to separate the solid matrix from the liquid extract.

-

Cleanup (Optional): Depending on the complexity of the matrix, a cleanup step using solid-phase extraction (SPE) may be necessary to remove interfering compounds.[1]

-

Final Preparation: The final extract is typically diluted with a suitable solvent before injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the preferred technique for the analysis of Fosetyl-aluminum and phosphonic acid due to its high sensitivity and selectivity.[1][4][6]

-

Chromatographic Separation: Due to the high polarity of the analytes, specialized chromatography is required. Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of porous graphitic carbon columns are common approaches to achieve adequate retention and separation.[3]

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is typically used.[1] Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring specific precursor-to-product ion transitions for both the analytes and the internal standard.[1]

Quantitative Data and Method Performance

The use of this compound as an internal standard significantly enhances the performance of analytical methods for Fosetyl-aluminum and phosphonic acid. The following tables summarize typical quantitative data from validated methods.

| Analyte | Matrix | LOQ (mg/kg) | Average Recovery (%) | RSD (%) | Reference |

| Fosetyl-aluminum | Cereal Grains | 0.01 | 84-94 | 3.9-7.7 | [7] |

| Phosphonic Acid | Cereal Grains | 0.05 | 88-96 | 6.3-10.5 | [7] |

| Fosetyl-aluminum | Sweet Cherry | 0.01 - 0.05 | 87.4-111.4 | <6 | [8] |

| Fosetyl-aluminum | Garlic | 0.03 | 88-97 | <2 | [9] |

| Fosetyl-aluminum | Maize & Soybean | 0.01 | 74.7-109.5 | 2.7-14.9 | [10] |

Table 1: Method Validation Data for Fosetyl-aluminum and Phosphonic Acid Analysis. LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) | Reference |

| Fosetyl | 109 | 81 | 63 | [1] |

| Phosphonic Acid | 81 | 63 | - | [1] |

| This compound | 124 | 81 | 63 | Assumed based on analyte |

Table 2: Typical LC-MS/MS Parameters for Fosetyl and its Metabolite.

Visualizing the Workflow and Principles

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

References

- 1. Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry Analysis of Fosetyl-Aluminum in Airborne Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. agqlabs.us.com [agqlabs.us.com]

- 4. Analysis of Fosetyl-Al in food using LC/MS/MS | Tentamus [tentamus.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables [jstage.jst.go.jp]

- 7. Single- and Multiple-Laboratory Validation of LC-MS/MS Method for Simultaneous Determination of Fosetyl-Al and Phosphonic Acid in Cereal Grains and Analysis of Rice, Wheat, and Barley - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ijcmas.com [ijcmas.com]

- 10. The determination of underivatized chlormequat, fosetyl-aluminium and phosphonic acid residues in maize and soybean by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Simultaneous Analysis of Fosetyl-Aluminum and Phosphonic Acid in Various Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fosetyl-aluminum is a widely used systemic fungicide effective against a range of plant diseases.[1][2] It rapidly metabolizes or degrades to phosphonic acid in plants and the environment.[2][3] Consequently, regulatory bodies often define the total residue as the sum of fosetyl-aluminum and phosphonic acid, expressed as fosetyl-aluminum.[4][5] The high polarity and low molecular weight of these compounds present analytical challenges, often requiring dedicated methods for their accurate quantitation. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of fosetyl-aluminum and phosphonic acid in various matrices, including cereals and produce.[4][6][7]

Experimental Protocols

This section provides a detailed methodology for the analysis of fosetyl-aluminum and phosphonic acid.

Sample Preparation

A simplified extraction procedure without the need for derivatization is employed.[4][8]

-

Extraction: Homogenize 10 g of the sample with 20 mL of water using a high-speed blender.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Cleanup (for complex matrices like cereals):

-

Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Chromatographic separation is critical due to the potential for co-elution of structurally similar compounds. A method utilizing a polar pesticides specific column is described below.[3]

-

Column: Luna™ 3 µm Polar Pesticides, 100 x 2.1 mm[3]

-

Mobile Phase A: 0.3% Formic Acid in Water[3]

-

Mobile Phase B: 0.3% Formic Acid in Acetonitrile[3]

-

Flow Rate: 0.3 mL/min[3]

-

Injection Volume: 3 µL[3]

-

Column Temperature: 40 °C[3]

-

Gradient Program:

Time (min) %B 0.00 2 0.50 2 4.50 20 5.50 90 7.50 90 7.60 2 | 10.0 | 2 |

Mass Spectrometry (MS/MS)

Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization (ESI).[5]

-

Ionization Mode: Electrospray Ionization (ESI), Negative[5]

-

Capillary Voltage: 3200 V[3]

-

Gas Temperature: 140 °C[3]

-

Gas Flow: 14 L/min[3]

-

Nebulizer Pressure: 30 psi[3]

-

Sheath Gas Heater: 375 °C[3]

-

Sheath Gas Flow: 12 L/min[3]

-

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Fosetyl-Al 109 81 12 Fosetyl-Al 109 63 20 Phosphonic Acid 81 79 15 | Phosphonic Acid | 81 | 63 | 38 |

Quantitative Data Summary

The method demonstrates excellent performance in terms of linearity, sensitivity, and accuracy across various matrices.

| Parameter | Fosetyl-Aluminum | Phosphonic Acid | Reference |

| Linearity Range (in matrix) | 0.005 - 0.4 mg/kg | 0.025 - 2.0 mg/kg | [4][5] |

| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.995 | [4] |

| Limit of Quantification (LOQ) in Cereals | 0.01 mg/kg | 0.05 mg/kg | [4][5] |

| Limit of Quantification (LOQ) in Produce | 0.01 mg/kg | 0.01 mg/kg | [2] |

| Average Recovery | 84 - 94% | 88 - 96% | [8] |

| Repeatability (RSDr) | 4.8 - 20% | 5.9 - 34% | [4][5] |

| Reproducibility (RSDR) | 5.9 - 34% | Not Reported | [4][5] |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow, from sample receipt to data analysis.

Caption: Overview of the analytical workflow.

Degradation and Fragmentation Pathway

This diagram shows the degradation of Fosetyl-aluminum to Phosphonic Acid and their respective fragmentation patterns in the mass spectrometer.

Caption: Degradation and fragmentation pathways.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the simultaneous quantification of fosetyl-aluminum and its primary metabolite, phosphonic acid. The simple sample preparation, coupled with the specificity and sensitivity of tandem mass spectrometry, makes this method suitable for high-throughput analysis in regulatory monitoring and food safety applications. The provided quantitative data and detailed protocols can be readily adopted by analytical laboratories.

References

- 1. Fosetyl-aluminium | 39148-24-8 | FF151447 | Biosynth [biosynth.com]

- 2. Fosetyl-al | C6H15AlO9P3+3 | CID 6328269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Electrospray Mass Spectra of Phosphoric Acid, Methylphosphonic Acid and its Alkyl Esters, and Their Complexes with Alkali and Alkali Earth Metal Ions | Semantic Scholar [semanticscholar.org]

- 4. atamankimya.com [atamankimya.com]

- 5. phosphonic acid [webbook.nist.gov]

- 6. Phosphonate - Wikipedia [en.wikipedia.org]

- 7. Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry Analysis of Fosetyl-Aluminum in Airborne Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Fosetyl-Aluminum in Food Matrices Using Fosetyl-aluminum-d15 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fosetyl-aluminum is a systemic fungicide widely used in agriculture to protect various fruit and vegetable crops from fungal diseases.[1][2] It is characterized by its high mobility and rapid degradation into ethyl phosphonic acid and phosphonic acid within the plant tissue.[1] Due to its potential toxic effects, regulatory bodies worldwide have established maximum residue limits (MRLs) for fosetyl-aluminum in food products.[3] The residue definition for compliance often includes the sum of fosetyl-aluminum and its metabolite, phosphonic acid, expressed as fosetyl.[1][2]

This application note details a robust and sensitive method for the quantitative analysis of fosetyl-aluminum in various food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of Fosetyl-aluminum-d15 as an internal standard is incorporated to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

This protocol is a generalized procedure based on established methods for the analysis of polar pesticides in food matrices.[2][3][4]

1. Materials and Reagents

-

Fosetyl-aluminum analytical standard (Purity ≥ 98%)

-

This compound (isotopic purity ≥ 99%)

-

Phosphonic acid analytical standard

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (≥ 98%)

-

Ammonium carbonate

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or specialized polar pesticide columns)

-

Syringe filters (0.22 µm)

2. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve fosetyl-aluminum and this compound in a suitable solvent (e.g., water or methanol) to prepare individual stock solutions.

-

Intermediate Standard Solutions: Prepare intermediate standard solutions by diluting the stock solutions with an appropriate solvent.

-

Working Standard Solutions and Calibration Curve: Prepare a series of working standard solutions by serially diluting the intermediate standard solutions. These solutions are used to construct the calibration curve, typically in the range of 0.001 to 0.5 µg/mL.[4] Matrix-matched calibration standards should be prepared by spiking blank matrix extracts with the working standard solutions to compensate for matrix effects.[3]

3. Sample Preparation (QuPPe - Quick Polar Pesticides Method) [2]

-

Homogenization: Homogenize a representative portion of the food sample (e.g., 10-15 g).

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acidified methanol (e.g., with 1% formic acid).[2]

-

Add the internal standard (this compound) at a known concentration.

-

Shake vigorously for 1-2 minutes.

-

Centrifuge at > 5000 rpm for 5 minutes.

-

-

Cleanup (if necessary):

-

Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase.

-

Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial.

-

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A column suitable for polar compounds, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a porous graphitic carbon column (e.g., Hypercarb), is recommended.[2][3]

-

Mobile Phase: A typical mobile phase for HILIC separation consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium carbonate or ammonium formate).

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is commonly used.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for the detection of fosetyl-aluminum.[4]

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both fosetyl-aluminum and this compound.

-

Fosetyl-aluminum: A common transition is m/z 109 → 81.[3]

-

This compound: The transition will be shifted by the mass of the deuterium labels.

-

-

Data Presentation

The following table summarizes typical quantitative data from validated methods for fosetyl-aluminum analysis in various food matrices.

| Food Matrix | Method | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |

| Cereal Grains | LC-MS/MS | 0.01 | 86-88 | 4.8-20 | [6] |

| Maize and Soybean | LC-MS/MS | 0.01 | 74.7-109.5 | 2.7-14.9 | [4] |

| Wheat Flour | HILIC-MS/MS | 0.01 | 95.6-105.2 | <10 | [3][5] |

| Garlic | HPLC | 0.03 | 88-97 | <2 | [7] |

| Lettuce | LC-MS/MS | 0.2 | 98-106 | <10 | [8] |

Mandatory Visualization

References

- 1. Analysis of Fosetyl-Al in food using LC/MS/MS | Tentamus [tentamus.com]

- 2. agqlabs.us.com [agqlabs.us.com]

- 3. Determination of Fosetyl-Aluminum in Wheat Flour with Extract-Dilute-Shoot Procedure and Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry [mdpi.com]

- 4. The determination of underivatized chlormequat, fosetyl-aluminium and phosphonic acid residues in maize and soybean by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Single- and Multiple-Laboratory Validation of LC-MS/MS Method for Simultaneous Determination of Fosetyl-Al and Phosphonic Acid in Cereal Grains and Analysis of Rice, Wheat, and Barley - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijcmas.com [ijcmas.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Fosetyl-Aluminum Residue Analysis

Introduction

Fosetyl-aluminum is a broad-spectrum systemic fungicide used to control a range of plant diseases caused by fungi. Due to its high polarity and rapid degradation in plants and the environment to phosphonic acid, the residue definition for regulatory purposes often includes the sum of fosetyl-aluminum and phosphonic acid, expressed as fosetyl-aluminum.[1][2][3] This characteristic presents a challenge for residue analysis, often requiring specialized sample preparation techniques that differ from multiresidue methods for non-polar pesticides. These application notes provide detailed protocols for the extraction and cleanup of fosetyl-aluminum residues from various matrices for analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Considerations for Sample Preparation

-

High Polarity: Fosetyl-aluminum and its primary metabolite, phosphonic acid, are highly polar and water-soluble.[4] Extraction solvents must be sufficiently polar to efficiently extract these compounds.

-

Matrix Effects: Food and environmental matrices can contain interfering compounds that may suppress or enhance the analyte signal in mass spectrometry. Effective cleanup steps are crucial for accurate quantification.

-

Derivatization: While modern LC-MS/MS methods generally do not require derivatization, older gas chromatography (GC) methods necessitate derivatization to make the analytes volatile.[4][5]

-

Residue Definition: Analytical methods should be capable of quantifying both fosetyl and phosphonic acid, as regulatory limits often consider the sum of both compounds.[1][3][6]

Sample Preparation Protocols

Several methods have been developed and validated for the extraction of fosetyl-aluminum and phosphonic acid from diverse matrices. The choice of method often depends on the matrix type, available equipment, and the required limit of quantification.

Quick Polar Pesticides (QuPPe) Method

The QuPPe method is a modification of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, specifically adapted for polar pesticides.[1]

Application: Fruits, vegetables, and cereals.[1][7]

Principle: This method utilizes an acidified methanol extraction followed by cleanup with a solid-phase extraction (SPE) cartridge to remove matrix interferences.

Experimental Protocol:

-

Homogenization: Homogenize a representative sample of the matrix.

-

Extraction:

-

Cleanup (optional but recommended):

-

The supernatant can be directly analyzed after dilution, or a cleanup step can be performed for complex matrices.

-

Pass an aliquot of the supernatant through a suitable SPE cartridge (e.g., Strata-X) for cleanup.[8]

-

-

Analysis:

-

Dilute the final extract with a suitable solvent (e.g., acetonitrile/water) to be within the calibration range of the analytical instrument.

-

Analyze by LC-MS/MS.

-

Workflow for QuPPe Method

Caption: QuPPe sample preparation workflow for fosetyl-aluminum analysis.

Water-Based Extraction

Due to the high water solubility of fosetyl-aluminum, water can be an effective and environmentally friendly extraction solvent. This approach is often referred to as a "dilute-and-shoot" method, particularly for simpler matrices.

Application: Fruits, vegetables, and wheat flour.[9][10]

Principle: This method involves extracting the sample with water, followed by dilution and direct injection into the LC-MS/MS system. For some matrices, a protein precipitation step with acetonitrile may be necessary.

Experimental Protocol:

-

Homogenization: Homogenize a representative sample of the matrix.

-

Extraction:

-

Cleanup/Dilution:

-

Centrifuge the extract to separate solid particles.

-

Dilute an aliquot of the supernatant with a compatible solvent (e.g., acetonitrile or water). For wheat flour, a six-fold dilution with acetonitrile is recommended to precipitate proteins.[9]

-

Filter the diluted extract through a 0.22 µm syringe filter prior to injection.

-

-

Analysis:

-

Analyze by LC-MS/MS.

-

Workflow for Water-Based Extraction

References

- 1. agqlabs.us.com [agqlabs.us.com]

- 2. Analysis of Fosetyl-Al in food using LC/MS/MS | Tentamus [tentamus.com]

- 3. safefoodalliance.com [safefoodalliance.com]

- 4. web.vscht.cz [web.vscht.cz]

- 5. ijcmas.com [ijcmas.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Monitoring and Exposure Assessment of Fosetyl Aluminium and Other Highly Polar Pesticide Residues in Sweet Cherry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry Analysis of Fosetyl-Aluminum in Airborne Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analysis of Fosetyl-Aluminum Residues in Wine and Fruit Juices

Introduction

Fosetyl-aluminum is a systemic fungicide used to control various fungal diseases on a variety of crops, including grapes and other fruits.[1][2] Following application, it rapidly metabolizes and degrades into phosphonic acid (also referred to as phosphorous acid) and ethyl phosphonic acid.[1][3] Due to this rapid degradation, regulatory bodies often define the total residue of fosetyl-aluminum as the sum of fosetyl, phosphonic acid, and their salts, expressed as fosetyl.[1][3] Given the widespread use of this fungicide, sensitive and reliable analytical methods are required to monitor its residues in food products such as wine and fruit juices to ensure compliance with maximum residue limits (MRLs).[1]

This document provides detailed application notes and experimental protocols for the determination of fosetyl-aluminum and its primary metabolite, phosphonic acid, in wine and fruit juice matrices. The methodologies described are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which has become the standard for the analysis of these highly polar pesticides.

Analytical Strategies

The analysis of fosetyl-aluminum and phosphonic acid presents challenges due to their high polarity and low molecular weight. The most common and effective analytical approach is the use of LC-MS/MS. An alternative, though less common, method is gas chromatography-mass spectrometry (GC-MS), which typically requires a derivatization step.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique due to its high sensitivity, selectivity, and ability to analyze these polar compounds without derivatization. The "Quick Polar Pesticides" (QuPPe) method is a widely adopted extraction procedure.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for this application, GC-MS can be used for the analysis of fosetyl-aluminum. This approach often involves a derivatization step to increase the volatility of the analytes.

Experimental Protocols

Sample Preparation: QuPPe (Quick Polar Pesticides) Method

This method is suitable for the extraction of fosetyl-aluminum and phosphonic acid from wine and fruit juices.

Materials:

-

Methanol (LC-MS grade)

-

Formic acid

-